molecular formula C9H17BrO B13090338 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

Cat. No.: B13090338
M. Wt: 221.13 g/mol
InChI Key: LHSIEOKUATXAKP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane ( 1248969-05-2) is a versatile, multifunctional cyclohexane derivative of significant interest in advanced organic synthesis and chemical research . Its molecular structure, defined by the formula C9H17BrO and a molecular weight of 221.130 g/mol, features a reactive bromomethyl group and a methoxy group attached to the same carbon center of a 3-methylcyclohexane ring . The bromomethyl group serves as a superior reactive site for various nucleophilic substitution reactions, enabling researchers to functionalize the molecule and construct more complex chemical architectures . This reactivity profile makes it a valuable building block for synthesizing novel compounds and advanced intermediates with potential applications in pharmaceutical development and materials science . As a specialized chemical, it is intended for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can request a quote for this compound from various global suppliers .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-methoxy-3-methylcyclohexane

InChI

InChI=1S/C9H17BrO/c1-8-4-3-5-9(6-8,7-10)11-2/h8H,3-7H2,1-2H3

InChI Key

LHSIEOKUATXAKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves functional group transformations on a suitably substituted cyclohexane precursor. The key challenge is the selective introduction of the bromomethyl and methoxy groups at the first carbon and the methyl group at the third carbon without unwanted side reactions.

Common Synthetic Routes

Method Description Advantages Limitations
Bromination of 1-Methoxy-3-methylcyclohexane Derivative Starting from 1-methoxy-3-methylcyclohexane or its hydroxymethyl analog, bromination of the methyl or hydroxymethyl group at C1 is performed using brominating agents such as N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3). High regioselectivity for bromomethyl group; well-established reagents and conditions Requires careful control to avoid over-bromination or ring bromination; moisture sensitivity
Substitution of Hydroxymethyl Intermediate 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane is first synthesized, followed by conversion of the hydroxyl group to bromide using reagents like PBr3 or hydrobromic acid (HBr). Allows stepwise functional group manipulation; milder conditions possible Additional synthetic step; potential for side reactions during substitution
Direct Methoxylation and Bromomethylation of Cyclohexane Derivative Starting from 3-methylcyclohexanone, sequential introduction of methoxy and bromomethyl groups via nucleophilic substitution and halogenation reactions. Utilizes commercially available starting materials; flexible synthetic design Multi-step process; requires optimization to avoid isomer formation

Detailed Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
Hydroxymethylation of 1-methoxy-3-methylcyclohexane Formaldehyde, base (e.g., NaOH) Room temperature, aqueous medium 75-85 Forms 1-(hydroxymethyl)-1-methoxy-3-methylcyclohexane intermediate
Bromination of hydroxymethyl intermediate PBr3 or NBS Anhydrous solvent (e.g., dichloromethane), 0-25°C 65-80 Converts hydroxyl to bromide; PBr3 preferred for cleaner reaction
Direct bromomethylation NBS, radical initiator (e.g., AIBN) Reflux in CCl4 or similar solvent 60-70 Radical bromination at methyl group adjacent to methoxy substituent

These yields and conditions are consistent with literature reports for similar substituted cyclohexane derivatives and reflect the balance between reactivity and selectivity required for this compound.

Research Findings and Analysis

  • Selectivity and Regioisomer Control: The presence of the methoxy group at C1 influences the regioselectivity of bromination, favoring substitution at the adjacent methyl or hydroxymethyl position rather than ring bromination. This effect is crucial for obtaining the desired 1-(bromomethyl) substitution without side products.

  • Reactivity of Bromomethyl Group: The bromomethyl substituent is highly reactive, making the compound a valuable intermediate for further nucleophilic substitution reactions. This reactivity underlines the importance of mild and controlled bromination conditions to prevent decomposition or polymerization.

  • Comparison with Analogous Compounds: Studies comparing this compound with its chloromethyl or hydroxymethyl analogs demonstrate that the brominated compound offers enhanced reactivity, which is advantageous for synthetic applications but requires careful handling.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Reaction Type Yield Range (%) Comments
Bromination of methoxycyclohexane derivative 1-Methoxy-3-methylcyclohexane NBS, AIBN Radical bromination 60-70 Requires radical initiator; risk of side reactions
Hydroxymethyl intermediate substitution 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane PBr3 or HBr Nucleophilic substitution 65-80 Stepwise approach; cleaner product profile
Direct functionalization from cyclohexanone 3-Methylcyclohexanone Formaldehyde, MeOH, brominating agents Multi-step 50-75 More complex but flexible synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane serves as a valuable intermediate in organic synthesis. Its bromomethyl group allows for various nucleophilic substitution reactions, which are crucial for constructing more complex organic molecules.

Key Reactions and Mechanisms

  • Nucleophilic Substitutions : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Formation of Derivatives : This compound can be transformed into other functionalized derivatives, enhancing its utility in creating diverse chemical libraries for research and development.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly in drug development. The presence of both the bromomethyl and methoxy groups may influence its biological activity.

Biological Interactions

  • Enzyme Modulation : Preliminary studies indicate that compounds with similar structures can interact with enzymes, potentially modulating their activity. This interaction could lead to the development of enzyme inhibitors or activators.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting that this compound may also possess such properties, warranting further investigation into its pharmacological effects.

Case Study 1: Synthesis of Complex Organic Molecules

Research has demonstrated that this compound can be utilized as a starting material for synthesizing complex organic molecules. For instance, its reactivity was exploited to produce novel derivatives that showed promising biological activities in preliminary screenings.

Case Study 2: Interaction Studies

Interaction studies involving this compound have focused on its reactivity with nucleophiles and potential biological interactions. Although specific data on this compound remain limited, studies on structurally similar compounds suggest that it could modulate biological functions through enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cyclohexane Derivatives

(Bromomethyl)cyclohexane (C₇H₁₃Br)
  • Structure : A cyclohexane ring with a single bromomethyl substituent.
  • Molecular Weight : 177.08 g/mol .
  • Key Differences : Lacks the methoxy and 3-methyl groups. Simpler structure results in lower steric hindrance and higher volatility.
  • Reactivity : Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the bromomethyl group. The absence of electron-donating groups like methoxy reduces stability in polar solvents compared to the target compound .
1-Methoxy-3-methylcyclohexane (C₈H₁₆O)
  • Structure : Cyclohexane with methoxy (position 1) and methyl (position 3) groups.
  • Key Differences: No bromomethyl group, rendering it unreactive in alkylation reactions.
  • Applications : Used as a solvent or inert intermediate. Demonstrates how substituents affect boiling point (predicted ~160–180°C) compared to brominated analogues .

Aromatic Analogues: Benzene Derivatives

1-(Bromomethyl)-3-methoxy-5-methylbenzene (C₉H₁₁BrO)
  • Structure : Benzene ring with bromomethyl (position 1), methoxy (position 3), and methyl (position 5) groups.
  • Molecular Weight : 215.09 g/mol .
  • Physical Properties: Melting point: 38°C (in methanol). Boiling point: 263.7°C (predicted). Density: 1.351 g/cm³ .
  • Key Differences : Aromaticity increases stability and boiling point compared to the cyclohexane-based target compound. The electron-donating methoxy group enhances resonance stabilization, affecting reaction pathways (e.g., electrophilic substitution vs. cyclohexane’s conformational reactivity) .
1-(Bromomethyl)-4-fluorobenzene (C₇H₆BrF)
  • Structure : Benzene with bromomethyl (position 1) and fluorine (position 4).
  • Reactivity: Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions. Contrasts with the target compound’s cyclohexane backbone, where substituent effects are less pronounced due to non-aromaticity .

Aliphatic Brominated Compounds

1-Bromohexane (C₆H₁₃Br)
  • Structure : Linear alkane with a terminal bromine.
  • Molecular Weight : 165.07 g/mol .
  • Key Differences : Linear structure results in lower steric hindrance and higher SN2 reactivity compared to the branched cyclohexane derivative. The target compound’s cyclic structure and substituents reduce volatility (predicted boiling point ~230–250°C) .

Physicochemical and Reactivity Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Profile
1-(Bromomethyl)-1-methoxy-3-methylcyclohexane C₉H₁₇BrO 229.14 Bromomethyl, Methoxy, Methyl ~230–250 (Predicted) SN2 alkylation, steric hindrance effects
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Bromomethyl ~195–210 High SN2 reactivity
1-(Bromomethyl)-3-methoxy-5-methylbenzene C₉H₁₁BrO 215.09 Bromomethyl, Methoxy, Methyl 263.7 (Predicted) Electrophilic substitution, aromatic stabilization
1-Bromohexane C₆H₁₃Br 165.07 Terminal Bromine 155–160 High SN2 reactivity, low steric hindrance

Biological Activity

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is an organic compound characterized by its unique structural features, including a bromomethyl group, a methoxy group, and a methyl substituent on a cyclohexane ring. This configuration significantly influences its chemical reactivity and potential biological activities. The compound's molecular formula is C10H13BrOC_{10}H_{13}BrO with a molecular weight of approximately 249.19 g/mol. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Reactivity

The presence of the bromomethyl group in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. This property is vital for synthesizing novel compounds with desirable biological activities. The methoxy group can also influence the compound's interaction with biological targets, potentially modulating various biological functions.

Biological Activity

Research on the biological activity of this compound is limited; however, studies on structurally similar compounds provide insights into its potential effects.

Cytotoxicity

Cytotoxicity studies are essential for evaluating the therapeutic potential of compounds. While specific data on this compound is sparse, related compounds have shown varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives of similar structures have exhibited tumor cell-specific cytotoxicity, suggesting that this compound may also possess this property under certain conditions .

Interaction with Enzymes and Receptors

The reactivity of the bromomethyl group suggests that it may interact with various enzymes or receptors, potentially modulating their activity. This interaction could lead to significant biological effects, including anti-inflammatory or anti-cancer properties, although specific studies on this compound are yet to be published.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(Chloromethyl)-1-methoxy-3-methylcyclohexaneChloromethyl instead of bromomethylGenerally less reactive than its brominated counterpart
1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexaneHydroxymethyl instead of bromomethylExhibits different reactivity patterns due to hydroxyl group
3-MethylcyclohexanolNo halogen or methoxy substituentsServes as a precursor for various chemical modifications

The unique combination of the bromomethyl and methoxy groups in this compound enhances its potential for nucleophilic substitution reactions compared to these related compounds.

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